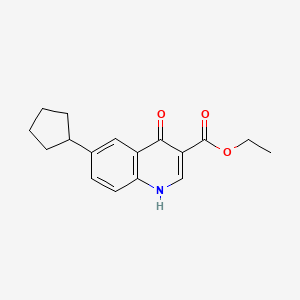

Ethyl 6-cyclopentyl-4-hydroxyquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-cyclopentyl-4-hydroxyquinoline-3-carboxylate typically involves the Friedländer condensation reaction. This reaction is performed by condensing 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalyst such as PEG-supported sulfonic acid . The reaction is carried out at room temperature in various solvents like methanol, ether, acetonitrile, and dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-cyclopentyl-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Functionalized quinoline derivatives with various substituents.

Scientific Research Applications

Ethyl 6-cyclopentyl-4-hydroxyquinoline-3-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.

Industry: Utilized in the development of pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of Ethyl 6-cyclopentyl-4-hydroxyquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can inhibit enzymes like topoisomerase and protein kinases, leading to antiproliferative and antimicrobial effects . The compound may also interfere with cellular pathways involved in DNA replication and repair, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 4-hydroxyquinoline-3-carboxylate

- Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate

- Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

Uniqueness

Ethyl 6-cyclopentyl-4-hydroxyquinoline-3-carboxylate is unique due to the presence of a cyclopentyl group at the 6-position of the quinoline ring. This structural modification can enhance its biological activity and selectivity compared to other quinoline derivatives .

Biological Activity

Ethyl 6-cyclopentyl-4-hydroxyquinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure that includes a nitrogen atom. The presence of the cyclopentyl group and the ethyl ester significantly influences its lipophilicity and biological interactions.

Antiviral Activity

Research indicates that derivatives of 4-hydroxyquinoline-3-carboxylic acids, including this compound, exhibit promising antiviral properties. For instance, compounds with similar structures have shown efficacy in inhibiting viral replication through various mechanisms:

- Mechanism of Action : These compounds often inhibit viral polymerases or interfere with viral entry into host cells. The electron-withdrawing properties of substituents on the quinoline ring enhance their antiviral activity by increasing lipophilicity, which facilitates better membrane penetration and interaction with viral components .

Anticancer Activity

Quinoline derivatives have also been investigated for their anticancer potential. This compound has been evaluated for its cytotoxic effects against various cancer cell lines:

- Cytotoxicity Studies : In vitro studies demonstrate that similar compounds can induce apoptosis in cancer cells. For example, certain derivatives showed IC50 values in the low micromolar range against human cancer cell lines, indicating significant cytotoxicity while maintaining low toxicity towards normal cells .

Case Studies

- Antiviral Efficacy Against H5N1 : A study involving structurally related compounds reported that di- and tri-substituted derivatives exhibited high inhibition rates against H5N1 virus with minimal cytotoxicity. For instance, compounds with specific halogen substitutions showed up to 91.2% inhibition of viral growth .

- Anticancer Activity : A series of quinoline derivatives were tested against breast cancer cell lines, revealing that some compounds led to over 70% cell death at concentrations lower than those toxic to normal cells. This suggests a selective targeting mechanism that could be exploited for therapeutic purposes .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

| Activity Type | Mechanism | IC50 (µM) | Cell Line / Virus |

|---|---|---|---|

| Antiviral | Inhibition of polymerase activity | 0.5 - 10 | H5N1 Virus |

| Anticancer | Induction of apoptosis | <5 | MCF-7 (Breast Cancer) |

| Cytotoxicity | Selective toxicity | >10 | Normal Fibroblasts |

Properties

CAS No. |

55376-52-8 |

|---|---|

Molecular Formula |

C17H19NO3 |

Molecular Weight |

285.34 g/mol |

IUPAC Name |

ethyl 6-cyclopentyl-4-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C17H19NO3/c1-2-21-17(20)14-10-18-15-8-7-12(9-13(15)16(14)19)11-5-3-4-6-11/h7-11H,2-6H2,1H3,(H,18,19) |

InChI Key |

OBDFUXNWUYGAPL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C3CCCC3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.